
4-(1H-吲哚-2-基)苯酚
概述
描述
“4-(1H-indol-2-yl)phenol” is a compound with the molecular formula C14H11NO . It is also known by other names such as “2-(4-Hydroxyphenyl)indole”, “2-(p-hydroxyphenyl)indole”, and "2-(4-hydroxyphenyl) indole" .
Synthesis Analysis
The synthesis of compounds similar to “4-(1H-indol-2-yl)phenol” has been reported in the literature . The structures of the synthesized compounds were characterized on the basis of elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .
Molecular Structure Analysis
The molecular weight of “4-(1H-indol-2-yl)phenol” is 209.24 g/mol . The InChI code for this compound is 1S/C14H11NO/c16-12-7-5-10 (6-8-12)14-9-11-3-1-2-4-13 (11)15-14/h1-9,15-16H . The compound has a topological polar surface area of 36 Ų .
Chemical Reactions Analysis
Indoles, which include “4-(1H-indol-2-yl)phenol”, are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
Physical And Chemical Properties Analysis
“4-(1H-indol-2-yl)phenol” has a molecular weight of 209.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass is 209.084063974 g/mol .
科学研究应用
电化学应用
已研究了对4-(1H-吲哚-2-基)苯酚衍生物的电化学氧化,揭示了通过对吲哚在电化学生成的醌亚胺上的区域选择性加成来合成双吲哚基-p-醌的潜力。这一过程显示出在创造高度共轭衍生物方面具有潜在应用,包括材料科学和电化学(Amani, Khazalpour, & Nematollahi, 2012)。
合成和生物评价
研究包括合成涉及4-(1H-吲哚-2-基)苯酚衍生物的新化合物,用于潜在的生物应用。一项研究专注于合成和评估某些1-(1H-吲哚-1-基)乙酮衍生物的镇痛和抗炎性能。这些化合物显示出显著的生物活性,表明在医学应用中具有潜力,特别是作为抗炎药物(Kumar et al., 2022)。
铜腐蚀抑制
已研究了4-(1H-吲哚-2-基)苯酚衍生物在抑制铜腐蚀中的作用。合成的化合物表现出优异的防腐蚀性能,突显了它们在材料科学和工程应用中的潜在用途(Feng et al., 2020)。
抗菌和抗炎剂
几项研究合成了新的4-(1H-吲哚-2-基)苯酚衍生物,并评估了它们的抗菌和抗炎活性。这些衍生物在抑制细菌生长和减轻炎症方面表现出有希望的结果,暗示了在制药和医疗保健领域的潜在应用(Rehman, Saini, & Kumar, 2022)。
环境应用
已研究了吲哚及其衍生物,包括4-(1H-吲哚-2-基)苯酚,用于环境应用。一项研究调查了苯酚羟化酶对吲哚和甲基吲哚的生物转化,表明在生物修复和环境管理中的潜在用途(Zhou Ji-ti, 2013)。
安全和危害
未来方向
属性
IUPAC Name |
4-(1H-indol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWAJIFVKAXHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461235 | |
| Record name | 2-(4-Hydroxyphenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-2-yl)phenol | |
CAS RN |
40643-14-9 | |
| Record name | 2-(4-Hydroxyphenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


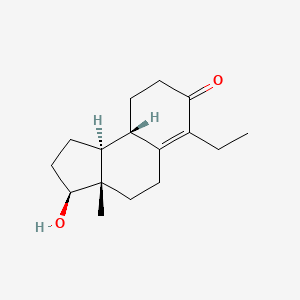
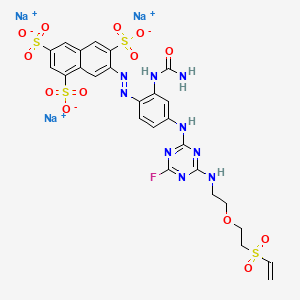
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)
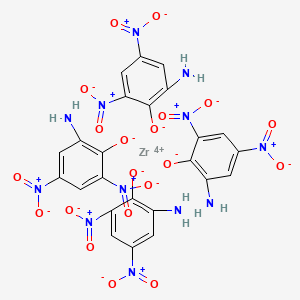

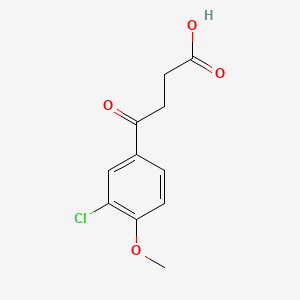
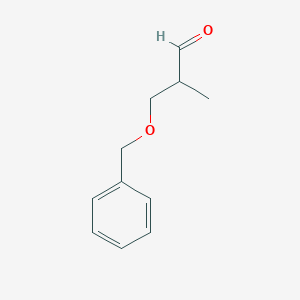
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
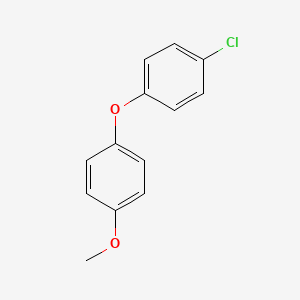
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
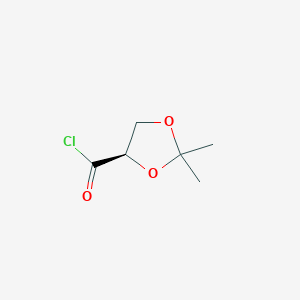
![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)
![2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol](/img/structure/B1624726.png)